N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide

Bcl-2 inhibition BH3 mimetics acenaphtho heterocyclic compounds

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-90-3) is a synthetic heterocyclic compound characterized by a fused acenaphthothiazole core linked via a carboxamide bridge to a benzothiazole moiety. It belongs to a broader class of acenaphtho heterocyclic compounds that have been investigated in patent literature as potential Bcl-2 family protein inhibitors and BH3 mimetics.

Molecular Formula C21H13N3OS2
Molecular Weight 387.48
CAS No. 681174-90-3
Cat. No. B2640397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide
CAS681174-90-3
Molecular FormulaC21H13N3OS2
Molecular Weight387.48
Structural Identifiers
SMILESC1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=C(C=C5)N=CS6
InChIInChI=1S/C21H13N3OS2/c25-20(13-6-7-15-16(9-13)26-10-22-15)24-21-23-19-14-3-1-2-11-4-5-12(18(11)14)8-17(19)27-21/h1-3,6-10H,4-5H2,(H,23,24,25)
InChIKeyVMMVPNLGOJWIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-90-3): A Heterocyclic Research Compound with a Dual Thiazole Scaffold


N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-90-3) is a synthetic heterocyclic compound characterized by a fused acenaphthothiazole core linked via a carboxamide bridge to a benzothiazole moiety [1]. It belongs to a broader class of acenaphtho heterocyclic compounds that have been investigated in patent literature as potential Bcl-2 family protein inhibitors and BH3 mimetics [2]. The compound's structural features—a planar, extended aromatic system with both sulfur- and nitrogen-containing heterocycles—suggest potential for bioactivity, though direct peer-reviewed pharmacological profiling for this specific compound remains absent from the primary literature.

Why N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide Cannot Be Substituted by Generic Analogs


The compound’s unique architecture—a 4,5-dihydroacenaphtho[5,4-d]thiazole core coupled to a benzo[d]thiazole-6-carboxamide—creates a distinct stereoelectronic profile that differs fundamentally from simpler benzothiazole or acenaphthothiazole analogs. The dihydroacenaphtho ring system introduces a non-planar, partially saturated region that modulates π-stacking, solubility, and target engagement in ways that fully aromatic analogs cannot replicate [1]. Related acenaphtho heterocycles have demonstrated structure-dependent BH3 mimetic activity in Bcl-2 inhibition assays, where even minor modifications to the heterocyclic core resulted in substantial changes in potency [2]. Without direct head-to-head quantitative data for this specific compound, procurement decisions must recognize that generic “benzothiazole-carboxamide” or “acenaphthothiazole” replacements are structurally and pharmacologically insufficient surrogates.

Quantitative Differentiation Evidence for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-90-3)


Scaffold-Level Differentiation from Simple Benzothiazole and Acenaphthothiazole Analogs

Direct quantitative head-to-head data for CAS 681174-90-3 against named comparators are not available in the public domain. The patent literature on acenaphtho heterocyclic compounds (US8614333B2) demonstrates that fused acenaphtho-thiazole scaffolds exhibit measurable Bcl-2 inhibitory activity and BH3 mimetic behavior, but the disclosed assay data are for other exemplar compounds within the same structural class, not for CAS 681174-90-3 itself [1]. Consequently, any differentiation claim for this specific compound must be inferred from its structural class rather than from direct comparative pharmacology.

Bcl-2 inhibition BH3 mimetics acenaphtho heterocyclic compounds

Physicochemical Profile Compared to Benzothiazole-Only or Acenaphthothiazole-Only Fragments

The molecular formula C21H13N3OS2 and calculated physicochemical properties for CAS 681174-90-3 can be contrasted with simpler building blocks. The compound has a molecular weight of 387.48 g/mol and an InChIKey of VMMVPNLGOJWIEQ-UHFFFAOYSA-N [1]. The fused dihydroacenaphtho-thiazole moiety increases molecular complexity (27 heavy atoms) and topological polar surface area relative to single-ring benzothiazole or acenaphthothiazole analogs, which may influence membrane permeability and target binding [1]. However, no experimentally determined logP, solubility, or permeability values for this compound have been published, and the physicochemical differentiation remains computational.

physicochemical properties drug-likeness solubility

Research and Industrial Application Scenarios for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-90-3)


Screening Library Diversification for Bcl-2 Family Protein Inhibitor Discovery

Given the class-level evidence that acenaphtho heterocyclic compounds can function as BH3 mimetics and Bcl-2 inhibitors [1], this compound may serve as a structurally novel entry in compound libraries aimed at identifying or optimizing Bcl-2 family antagonists. Its unique dihydroacenaphthothiazole core offers a distinct pharmacophore shape relative to common benzothiazole-based inhibitors, potentially enabling intellectual property differentiation and exploring uncharted regions of chemical space in apoptosis-targeted drug discovery.

Structure-Activity Relationship (SAR) Probe for Dual Heterocycle Carboxamide Series

The compound’s architecture—bridging an acenaphthothiazole and a benzothiazole via a carboxamide linker—makes it a valuable intermediate for systematic SAR studies. Researchers investigating the impact of dihydro vs. fully aromatic ring systems, or the positional attachment of the benzothiazole carboxamide (6-yl vs. 2-yl), can use CAS 681174-90-3 as a reference point for understanding how saturation and connectivity affect target binding, metabolic stability, and off-target profiles, as suggested by the structural data in [1].

Synthetic Intermediate for Late-Stage Functionalization in Medicinal Chemistry

The presence of a carboxamide linkage and an aromatic amine-reactive site on the 8-yl position of the acenaphthothiazole moiety enables further derivatization. This compound can serve as a synthetic building block for generating focused libraries of N-substituted analogs, which is particularly relevant for groups exploring the SAR around the acenaphtho heterocyclic scaffold disclosed in patent literature [1].

Negative Control or Tool Compound for 4,5-Dihydroacenaphthothiazole Chemotype Validation

When assay data become available, and if the compound proves to have weak or no activity against a given target, it could be employed as a structurally matched negative control for chemotype validation studies. This contrasts with using entirely distinct chemotypes (e.g., simple phenyl-benzothiazoles) that differ in multiple physicochemical parameters and cannot provide clean structure-based controls.

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